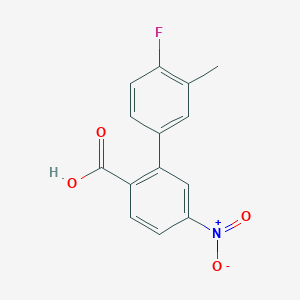
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid (FTMB) is an organic compound that is commonly used in scientific research and laboratory experiments. It is a carboxylic acid that is composed of a trifluoromethylbenzene moiety, a methyl group, and a fluorine atom. FTMB is a versatile compound that has a wide variety of applications in scientific research, ranging from biochemical and physiological studies to drug development and environmental research. In
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is widely used in scientific research due to its versatility and wide range of applications. It is often used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. Additionally, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is used in biochemical and physiological studies, as it can be used to study the effects of various compounds on cellular processes. It is also used in drug development, as it can be used to study the pharmacokinetics and pharmacodynamics of various drugs. Furthermore, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in environmental research, as it can be used to study the effects of various environmental pollutants on the environment.
Wirkmechanismus
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is an organic compound that is composed of a trifluoromethylbenzene moiety, a methyl group, and a fluorine atom. As such, it is able to interact with a variety of biological molecules, including proteins, enzymes, and receptors. 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is able to interact with these molecules by forming hydrogen bonds and van der Waals interactions. Additionally, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is able to interact with various cellular processes, such as signal transduction pathways and metabolic pathways.
Biochemical and Physiological Effects
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria, fungi, and parasites, as well as to inhibit the activity of certain enzymes. Additionally, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to have immunomodulatory effects. Furthermore, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have antifungal and antiviral effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is a versatile compound that has a wide variety of applications in scientific research and laboratory experiments. One of the major advantages of 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is that it is relatively inexpensive and easy to synthesize, making it an ideal reagent for organic synthesis. Additionally, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively stable compound, making it suitable for long-term storage. However, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively strong acid, and as such, it can be corrosive and can cause skin and eye irritation. Furthermore, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be toxic if inhaled or ingested, and as such, it should be handled with care.
Zukünftige Richtungen
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide variety of applications in scientific research and laboratory experiments, and as such, there are many potential future directions for research. One potential future direction is to further explore the biochemical and physiological effects of 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%, as well as to explore its potential therapeutic applications. Additionally, further research could be done to explore the potential environmental applications of 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%, as well as its potential to be used as a food additive. Furthermore, further research could be done to explore the potential of 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% to be used in drug development, as well as its potential to be used as a diagnostic tool.
Synthesemethoden
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through several different methods. One of the most commonly used methods is the Friedel-Crafts reaction, which involves the reaction of 4-fluoro-3-methylbenzene with trifluoromethanesulfonic acid in the presence of aluminum chloride. This method is relatively simple and cost-effective, and yields good yields of 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. Other methods for 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% synthesis include the reaction of 4-fluoro-3-methylbenzene with trifluoromethanesulfonic anhydride in the presence of aluminum chloride, and the reaction of 4-fluoro-3-methylbenzene with trifluoromethanesulfonyl chloride in the presence of a base.
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-8-4-9(2-3-13(8)16)10-5-11(14(20)21)7-12(6-10)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFHLHOSUXDTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689325 |
Source


|
| Record name | 4'-Fluoro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-97-5 |
Source


|
| Record name | 4'-Fluoro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














